molecular formula C10H13BrO B13595174 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene CAS No. 33875-90-0

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene

Cat. No.: B13595174
CAS No.: 33875-90-0
M. Wt: 229.11 g/mol
InChI Key: WSZUCIDEJFPPHJ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methoxy and a methyl group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene may involve large-scale bromination reactions using bromine or hydrogen bromide in the presence of suitable catalysts. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of methoxyethyl derivatives.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of ethyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the derivative formed and its target in the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

CAS No.

33875-90-0

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromoethyl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3

InChI Key

WSZUCIDEJFPPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCBr

Origin of Product

United States

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